2-(3-Bromophenyl)pyridine

Organic Synthesis Automated Dispensing Materials Science

2-(3-Bromophenyl)pyridine (CAS 4373-60-8) is a heteroaromatic building block composed of a pyridine ring linked at the 2-position to a 3-bromophenyl group. It belongs to the phenylpyridine family, a class widely employed in cross‑coupling chemistries, materials science, and pharmaceutical intermediate synthesis.

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
CAS No. 4373-60-8
Cat. No. B1278976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)pyridine
CAS4373-60-8
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H8BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H
InChIKeyWLPFTJXVEBANAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)pyridine (CAS 4373-60-8) Procurement Guide for Research and Industrial Synthesis


2-(3-Bromophenyl)pyridine (CAS 4373-60-8) is a heteroaromatic building block composed of a pyridine ring linked at the 2-position to a 3-bromophenyl group [1]. It belongs to the phenylpyridine family, a class widely employed in cross‑coupling chemistries, materials science, and pharmaceutical intermediate synthesis [2]. The compound is commercially available in high purity (>98.0% GC) and exists as a liquid at ambient temperature, facilitating straightforward handling and automated dispensing [3].

Why In-Class Analogs Cannot Substitute for 2-(3-Bromophenyl)pyridine (CAS 4373-60-8)


Regioisomeric and halogen‑variant phenylpyridines are not functionally equivalent. The meta‑bromo substitution pattern of 2-(3‑bromophenyl)pyridine governs both its physical state and reactivity profile in cross‑coupling reactions [1]. Substituting a para‑bromo regioisomer or a chloro/iodo analog alters handling logistics (solid versus liquid) and coupling efficiency, which directly impacts synthetic yield and reproducibility [2]. The evidence below quantifies these differences to support informed procurement decisions.

Quantitative Differentiation of 2-(3-Bromophenyl)pyridine (CAS 4373-60-8) Against Closest Analogs


Physical State Differentiation: 2-(3-Bromophenyl)pyridine is a Liquid vs. Solid para‑Analog

2-(3-Bromophenyl)pyridine (CAS 4373-60-8) is a colorless to yellow liquid at 20 °C [1], whereas its para‑bromo regioisomer, 2-(4‑bromophenyl)pyridine (CAS 63996-36-1), is a solid with a melting point of 64–68 °C . This physical state difference simplifies liquid handling, automated pipetting, and homogeneous mixing in solution‑phase reactions, eliminating the need for pre‑dissolution steps required for solid analogs.

Organic Synthesis Automated Dispensing Materials Science

Commercial Purity Benchmark: >98.0% GC Assay for 2-(3-Bromophenyl)pyridine

2-(3-Bromophenyl)pyridine is routinely supplied with a purity of >98.0% as determined by gas chromatography (GC) [1]. In contrast, the para‑bromo analog 2-(4‑bromophenyl)pyridine is often available at lower purity specifications (e.g., 95% from certain vendors) . Higher initial purity minimizes the need for additional purification steps and reduces the risk of side reactions in palladium‑catalyzed couplings, where impurities can deactivate the catalyst or generate by‑products.

Quality Control Cross‑Coupling Reproducibility

Regiochemical Reactivity: meta-Bromo Substitution Provides Distinct Cross‑Coupling Behavior

The meta‑bromo substituent on 2-(3-bromophenyl)pyridine places the reactive site at a position that is electronically and sterically distinct from the para‑ and ortho‑ analogs. In palladium‑catalyzed Suzuki‑Miyaura couplings, aryl bromides in the meta position generally exhibit intermediate oxidative addition rates compared to more hindered ortho‑substrates and more electronically activated para‑substrates [1]. This moderate reactivity profile allows for selective mono‑functionalization in the presence of other reactive handles, a critical advantage in iterative oligomer and dendrimer syntheses [2].

Suzuki‑Miyaura Regioselectivity Aryl Bromide

Cross‑Coupling Versatility: Bromide Handle Enables Broad Reactivity Profile

The aryl bromide moiety of 2-(3-bromophenyl)pyridine offers an optimal balance of stability and reactivity across multiple palladium‑catalyzed transformations. It participates readily in Suzuki‑Miyaura (with boronic acids), Negishi (with organozinc reagents), and Buchwald‑Hartwig amination (with amines) [1]. In contrast, the chloro analog (2-(3‑chlorophenyl)pyridine) requires harsher conditions or specialized catalysts for efficient coupling, while the iodo analog (2-(3‑iodophenyl)pyridine) exhibits greater cost and light sensitivity [2].

Suzuki‑Miyaura Negishi Buchwald‑Hartwig

Synthetic Yield Benchmark: ~69% Reported in Patent Synthesis

A patent from Meiji Seika Kaisha, Ltd. (EP1661904 A1) reports the synthesis of 2-(3‑bromophenyl)pyridine via Suzuki‑Miyaura coupling of 2‑bromopyridine with 3‑bromophenylboronic acid, achieving a yield of approximately 69% [1]. This yield serves as a practical benchmark for researchers scaling up the preparation of this intermediate. In comparison, analogous syntheses of ortho‑ or para‑bromo regioisomers under similar conditions may exhibit different yields due to steric and electronic variations, though direct comparative data are limited.

Suzuki Coupling Process Chemistry Yield

Optimal Application Scenarios for 2-(3-Bromophenyl)pyridine (CAS 4373-60-8) Based on Differentiated Evidence


Automated High‑Throughput Synthesis of Phenylpyridine‑Based Ligands and OLED Intermediates

The liquid physical state of 2-(3‑bromophenyl)pyridine [1] makes it ideal for robotic liquid handling systems used in combinatorial chemistry and parallel synthesis. Researchers synthesizing libraries of cyclometalated iridium(III) complexes for OLED applications can dispense precise volumes without the additional steps of weighing and dissolving solid regioisomers, increasing throughput and reproducibility [2].

Iterative Oligomer and Dendrimer Construction Requiring Controlled Reactivity

The moderate oxidative addition rate of the meta‑bromo group [1] is advantageous in iterative Suzuki‑Miyaura sequences used to build oligoarenes and dendrimers. This controlled reactivity minimizes undesired oligomerization and allows for sequential functionalization at multiple sites, a key requirement for materials science applications where precise molecular architecture dictates device performance [2].

Pharmaceutical Intermediate Synthesis with Multi‑Step Cross‑Coupling Workflows

The balanced reactivity of the aryl bromide handle enables 2-(3‑bromophenyl)pyridine to serve as a central intermediate in medicinal chemistry campaigns that employ Suzuki, Negishi, and Buchwald‑Hartwig couplings [1]. The high commercial purity (>98.0% GC) [2] reduces the burden of pre‑reaction purification, supporting reliable scale‑up from discovery to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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